Di-tert-butyl N,N-diisopropylphosphoramidite

Catalog No.
S753934
CAS No.
137348-86-8
M.F
C14H32NO2P
M. Wt
277.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl N,N-diisopropylphosphoramidite

CAS Number

137348-86-8

Product Name

Di-tert-butyl N,N-diisopropylphosphoramidite

IUPAC Name

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-propan-2-ylpropan-2-amine

Molecular Formula

C14H32NO2P

Molecular Weight

277.38 g/mol

InChI

InChI=1S/C14H32NO2P/c1-11(2)15(12(3)4)18(16-13(5,6)7)17-14(8,9)10/h11-12H,1-10H3

InChI Key

YGFLCNPXEPDANQ-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C

Synonyms

N,N-Bis(1-methylethyl)phosphoramidous Acid Bis(1,1-dimethylethyl)ester;

Canonical SMILES

CC(C)N(C(C)C)P(OC(C)(C)C)OC(C)(C)C

Coupling Reactions:

Di-tert-butyl N,N-diisopropylphosphoramidite functions as a coupling partner in various cross-coupling reactions. These reactions involve the creation of a new C-C bond between an sp2-hybridized carbon (present in aryl or vinyl halides, pseudohalides, or triflates) and another sp2-hybridized carbon, sp3-hybridized carbon, or even a boron atom. Some prominent examples include:

  • Buchwald-Hartwig coupling: This reaction utilizes palladium catalysts to couple aryl or vinyl halides with various nucleophiles, including amines, amides, and thiols .
  • Suzuki-Miyaura coupling: This reaction employs palladium catalysts to couple aryl or vinyl boronic acids with aryl or vinyl halides, triflates, or nonaflates .
  • Stille coupling: This reaction utilizes palladium or nickel catalysts to couple aryl or vinyl halides with organotin reagents .
  • Sonogashira coupling: This reaction employs palladium catalysts to couple terminal alkynes with aryl or vinyl halides .
  • Negishi coupling: This reaction utilizes nickel or palladium catalysts to couple organozinc reagents with aryl or vinyl halides .
  • Heck coupling: This reaction employs palladium catalysts to couple alkenes with aryl or vinyl halides or triflates .
  • Hiyama coupling: This reaction utilizes palladium catalysts to couple aryl or vinyl halides with organosilanes .

Di-tert-butyl N,N-diisopropylphosphoramidite offers several advantages in these coupling reactions:

  • High stability: The bulky tert-butyl groups on the phosphorus atom shield it from unwanted side reactions, leading to cleaner and more predictable product formation.
  • Good reactivity: The phosphoramidite group readily reacts with various coupling partners, facilitating efficient bond formation.
  • Compatibility: Di-tert-butyl N,N-diisopropylphosphoramidite is compatible with a wide range of reaction conditions and catalysts, making it a versatile tool for diverse synthetic applications.

Oligonucleotide Synthesis:

Di-tert-butyl N,N-diisopropylphosphoramidite plays a vital role in the synthesis of oligonucleotides, which are short sequences of nucleotides that form the building blocks of DNA and RNA. It serves as a protected phosphoramidite building block. The di-tert-butyl groups protect the reactive phosphorus center during the chain assembly process, preventing unwanted side reactions. After the desired oligonucleotide sequence is built, these protecting groups are removed using specific deprotection conditions to reveal the functional phosphate groups .

Di-tert-butyl N,N-diisopropylphosphoramidite is a chemical compound with the molecular formula C₁₄H₃₂N₁O₂P and a molecular weight of 277.38 g/mol. It is classified as a phosphoramidite, which is a type of organophosphorus compound featuring a phosphorus atom bonded to nitrogen and oxygen. This compound is typically presented as a colorless to nearly colorless liquid and is known for its applications in organic synthesis, particularly in the field of nucleic acid chemistry. Its structure includes two tert-butyl groups and two isopropyl groups attached to the nitrogen atom, providing steric hindrance that enhances its reactivity in phosphorylation reactions .

Di-tert-butyl N,N-diisopropylphosphoramidite can be irritating to the skin, eyes, and respiratory system []. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following laboratory safety protocols [].

Di-tert-butyl N,N-diisopropylphosphoramidite is primarily utilized as a reagent for the introduction of phosphoramidite groups into various substrates. The compound reacts with alcohols or phenols to form phosphate esters through a nucleophilic substitution mechanism. The general reaction can be represented as follows:

  • Formation of Phosphate Esters:
    ROH+Di tert butyl N N diisopropylphosphoramiditeROP(=O)(tert butyl)2+byproductsR-OH+\text{Di tert butyl N N diisopropylphosphoramidite}\rightarrow R-O-P(=O)(\text{tert butyl})_2+\text{byproducts}

This reaction pathway is crucial for synthesizing oligonucleotides, where the phosphoramidite serves as an intermediate in the formation of phosphodiester bonds between nucleotides.

While specific biological activity data for Di-tert-butyl N,N-diisopropylphosphoramidite is limited, its derivatives and related compounds are often evaluated for their potential in gene therapy and molecular biology applications. The ability to modify nucleic acids using phosphoramidites allows for the introduction of various functional groups that can enhance stability, specificity, and efficacy in therapeutic contexts.

The synthesis of Di-tert-butyl N,N-diisopropylphosphoramidite typically involves the reaction of tert-butyl and isopropyl amines with phosphorus oxychloride or other phosphorus halides under controlled conditions. A common synthetic route can be summarized as follows:

  • Reagents: Tert-butylamine, isopropylamine, phosphorus oxychloride.
  • Procedure:
    • Combine tert-butylamine and isopropylamine with phosphorus oxychloride in an inert atmosphere.
    • Stir the mixture at a controlled temperature to facilitate the formation of the phosphoramidite.
    • Purify the product through distillation or chromatography.

This method ensures high yields while minimizing side reactions that could lead to impurities.

Di-tert-butyl N,N-diisopropylphosphoramidite finds extensive use in several areas:

  • Oligonucleotide Synthesis: It serves as a key reagent in solid-phase synthesis protocols for oligonucleotides, enabling the construction of DNA and RNA sequences.
  • Phosphorylation Reactions: The compound is employed in introducing phosphate groups into organic molecules, which can be critical for drug development and biochemical research.
  • Chemical Biology: It plays a role in modifying biomolecules to study interactions and functions within biological systems.

Interaction studies involving Di-tert-butyl N,N-diisopropylphosphoramidite primarily focus on its reactivity with nucleophiles such as alcohols and amines. These studies help elucidate the kinetics and mechanisms of phosphorylation reactions, which are essential for understanding how modifications impact biological activity. Additionally, research into its interactions with enzymes involved in nucleic acid metabolism may provide insights into potential therapeutic applications.

Di-tert-butyl N,N-diisopropylphosphoramidite shares structural similarities with other phosphoramidites but possesses unique characteristics due to its specific steric bulk and electronic properties. Here are some similar compounds:

Compound NameStructure FeaturesUnique Aspects
Diethyl N,N-diisopropylphosphoramiditeEthyl groups instead of tert-butylLower steric hindrance
Dimethyl N,N-diisopropylphosphoramiditeMethyl groups instead of tert-butylMore reactive due to less steric hindrance
Di-tert-butyl N,N-dimethylphosphoramiditeDimethyl groups instead of isopropylDifferent electronic properties

The unique combination of tert-butyl and isopropyl groups in Di-tert-butyl N,N-diisopropylphosphoramidite contributes to its stability and selectivity in reactions compared to these similar compounds.

Evolution of Phosphoramidite Chemistry

Phosphoramidite chemistry emerged in the early 1980s as a transformative approach to oligonucleotide synthesis. Prior methods, such as the phosphodiester and phosphotriester techniques, suffered from inefficiencies due to unstable intermediates and side reactions. The breakthrough came with Marvin Caruthers' introduction of nucleoside phosphoramidites, which utilized tert-butyl and cyanoethyl protecting groups to stabilize reactive sites during chain elongation. Di-tert-butyl N,N-diisopropylphosphoramidite represents an optimized variant of these early phosphoramidites, designed to enhance steric protection at the phosphorus center while maintaining compatibility with automated solid-phase synthesis.

Landmark Discoveries in Phosphoramidite Methodology

A critical advancement was the adoption of tert-butyl groups for phosphate protection. Unlike earlier methyl or benzyl groups, tert-butyl moieties provided superior resistance to acidic and oxidative conditions during synthesis. This innovation, coupled with the development of tetrazole-activated coupling reactions, enabled stepwise yields exceeding 98% in oligonucleotide assembly. The compound’s utility expanded beyond nucleic acids when researchers demonstrated its efficacy in synthesizing phosphoramidate-linked glycoconjugates, facilitating targeted drug delivery systems.

Transition from Classical Phosphorylation Techniques

Classical phosphorylation methods, such as the H-phosphonate approach, required post-synthetic oxidation and produced unstable intermediates. Di-tert-butyl N,N-diisopropylphosphoramidite addressed these limitations by enabling in situ activation and direct formation of phosphate triesters without intermediary hydrolysis. This shift reduced synthesis times from days to hours and minimized side products like branched oligonucleotides.

Emergence as a Key Research Tool in Bioconjugate Chemistry

The compound’s bifunctional reactivity—combining a nucleophilic diisopropylamine group with electrophilic tert-butyl phosphite—has made it a cornerstone in bioconjugation. For example, it facilitates the coupling of carbohydrates to peptides via phosphoramidate bonds, a strategy employed in vaccine development. Recent studies also highlight its role in creating stimuli-responsive biomaterials, where phosphate groups act as enzymatic cleavage sites.

The molecular architecture of di-tert-butyl N,N-diisopropylphosphoramidite features a trivalent phosphorus center coordinated to two tert-butoxy groups and one diisopropylamino group. The tert-butyl substituents, with their strong electron-donating inductive effects (+I), stabilize the phosphorus atom by redistributing electron density toward the reactive P(III) center [1] [2]. This electronic configuration enhances the nucleophilicity of the lone pair on phosphorus, enabling it to participate in phosphitylation reactions with hydroxyl-bearing substrates [7].

The diisopropylamino group further modulates reactivity through steric and electronic effects. Its bulky isopropyl substituents create a steric shield around phosphorus, limiting unwanted side reactions while maintaining sufficient accessibility for nucleophilic attack [3]. Quantum mechanical analyses reveal that the HOMO (Highest Occupied Molecular Orbital) of the phosphoramidite is localized on the phosphorus lone pair and the adjacent N–P σ-bond, making these regions critical for bond formation during coupling [6].

Mechanistic Pathways in Phosphitylation Reactions

Phosphitylation proceeds via a two-step mechanism: activation and displacement. In the presence of a weak acid (e.g., tetrazole), the phosphoramidite undergoes protonation at the nitrogen atom, generating a reactive intermediate (Figure 1) [7]. This step polarizes the P–N bond, facilitating nucleophilic attack by the 5′-hydroxyl group of a growing oligonucleotide chain.

The activated intermediate forms an oxophosphonium species, which undergoes rapid displacement by the incoming nucleophile. Kinetic studies using in-line mid-IR spectroscopy demonstrate that the rate-limiting step is the initial protonation, with second-order kinetics dependent on both phosphoramidite and activator concentrations [5]. Steric hindrance from the tert-butyl groups slows the activation phase compared to less bulky phosphoramidites, as evidenced by a 10-fold reduction in observed rate constants for analogous reactions [5].

Stereochemical Considerations at Phosphorus

The tetrahedral geometry of the phosphorus center in the transition state introduces stereochemical complexity. During phosphitylation, the nucleophile can attack from either the pro-R or pro-S face, leading to diastereomeric phosphite triester intermediates. However, the bulky tert-butoxy groups enforce a preference for one pathway by sterically blocking one face of the phosphorus atom [6].

Computational models using density functional theory (DFT) predict that the Re face is more accessible in di-tert-butyl N,N-diisopropylphosphoramidite due to favorable non-covalent interactions between the nucleophile and the isopropylamino group [6]. This stereoselectivity is critical for synthesizing stereodefined oligonucleotides, as mismatched configurations can impair hybridization efficiency [8].

Theoretical Models for Predicting Reactivity Patterns

Quantitative structure-activity relationship (QSAR) models correlate phosphoramidite structure with coupling efficiency. Key parameters include:

ParameterEffect on ReactivitySource
Steric volumeInverse correlation with activation rate [5] [6]
NBO charge (P)Direct correlation with nucleophilicity [6]
HOMO energyLower energy enhances stability [6]

DFT calculations further reveal that replacing tert-butyl with smaller alkoxy groups (e.g., methyl) increases reactivity by reducing steric strain in the transition state [6]. However, this comes at the cost of reduced hydrolytic stability, illustrating the trade-off inherent in phosphoramidite design [2] [7].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

277.21706626 g/mol

Monoisotopic Mass

277.21706626 g/mol

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Di-tert-butyl N,N-diisopropylphosphoramidite

Dates

Modify: 2023-08-15

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